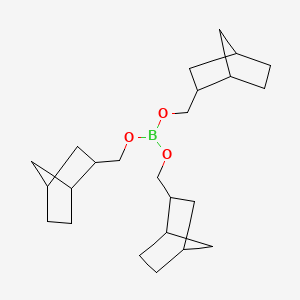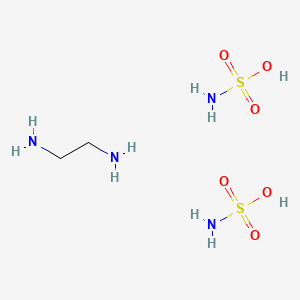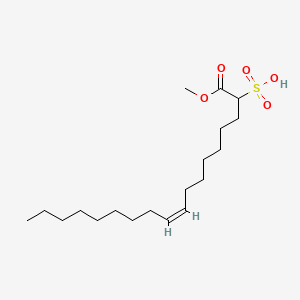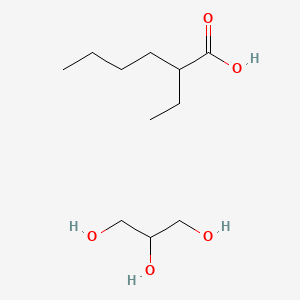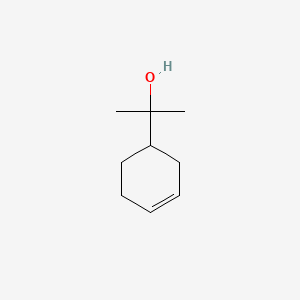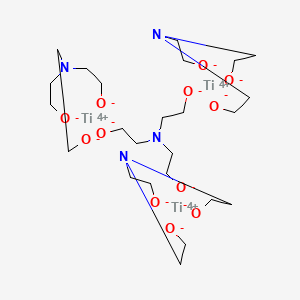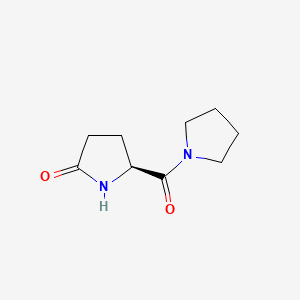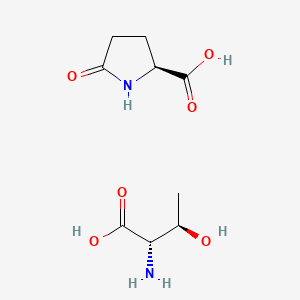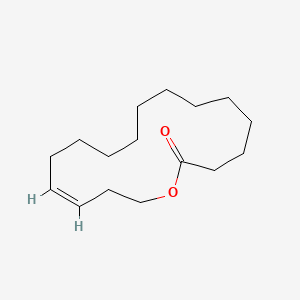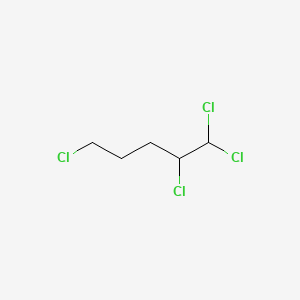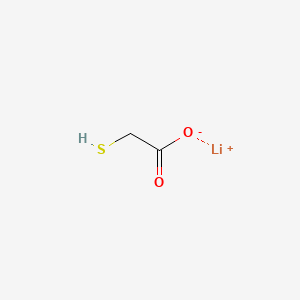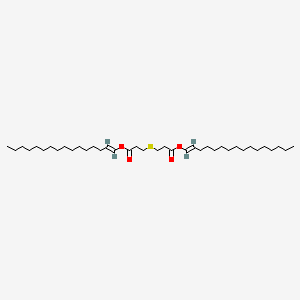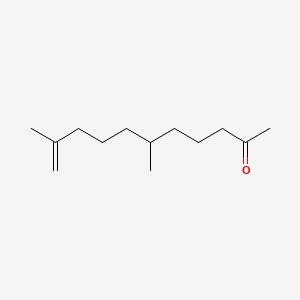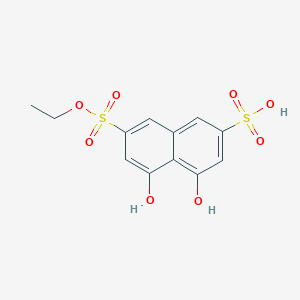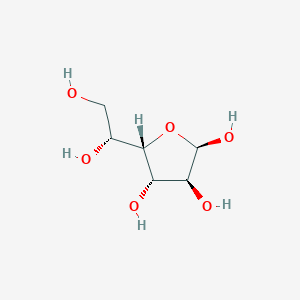
beta-D-Idofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Idofuranose: is a type of sugar molecule that belongs to the class of furanoses, which are five-membered ring structures containing four carbon atoms and one oxygen atom. It is a stereoisomer of D-idose, specifically having a beta configuration at the anomeric center . The molecular formula of this compound is C6H12O6, and it plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-Idofuranose can be synthesized through several methods, including the isomerization of D-glucose or D-galactose under acidic or basic conditions. One common method involves the use of catalytic amounts of acid to convert D-glucose into D-idose, which can then cyclize to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of polysaccharides or the chemical isomerization of hexoses. Enzymes such as isomerases can be employed to facilitate the conversion of glucose or galactose into idose, followed by cyclization to form the furanose ring .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Idofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to form corresponding aldonic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alditols.
Major Products Formed:
Oxidation: Aldonic acids
Reduction: Alditols
Substitution: Various esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
Beta-D-Idofuranose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA .
Biology: In biological research, this compound is studied for its role in various metabolic pathways. It is involved in the biosynthesis of glycoproteins and glycolipids, which are crucial for cell signaling and recognition .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. They are investigated as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals .
Mécanisme D'action
The mechanism of action of beta-D-Idofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycoproteins and glycolipids, affecting cell signaling and recognition processes. The beta configuration at the anomeric center plays a crucial role in its recognition by enzymes and receptors .
Comparaison Avec Des Composés Similaires
Alpha-D-Idofuranose: Differing in the configuration at the anomeric center.
Beta-D-Ribofuranose: Another furanose with a different stereochemistry.
Beta-D-Arabinofuranose: Similar structure but with a different arrangement of hydroxyl groups.
Uniqueness: Beta-D-Idofuranose is unique due to its specific beta configuration, which influences its reactivity and interaction with biological molecules. This configuration makes it distinct from its alpha counterpart and other furanoses .
Propriétés
Numéro CAS |
40461-75-4 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6-/m1/s1 |
Clé InChI |
AVVWPBAENSWJCB-QBFJYBIGSA-N |
SMILES isomérique |
C([C@H]([C@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


